2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(4-bromophenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide, also known as BPTP, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of pyridine derivatives and is synthesized through a multi-step process.
Scientific Research Applications
Synthesis and Antimicrobial Applications
Antimicrobial Profile of Schiff Bases and Thiazolidinone Derivatives : A study detailed the synthesis of compounds through esterification and hydrazination processes leading to Schiff bases and thiazolidinone derivatives. These compounds were evaluated for their antimicrobial activities, showcasing the potential use of similar chemical frameworks in developing new antimicrobial agents (Fuloria et al., 2014).
Sulphonamide Derivatives and Antimicrobial Activity : Research on 2-bromo-N-(phenylsulfonyl)acetamide derivatives explored their reactivity with nitrogen-based nucleophiles, leading to compounds with significant antimicrobial activity. This study emphasizes the versatility of bromo-acetamide derivatives in synthesizing compounds with potential health applications (Fahim & Ismael, 2019).
Organic Synthesis and Chemical Properties
Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling : A paper described the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. This research not only highlights a method for creating diverse chemical entities but also explores their potential biological activities and physical properties, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).
Synthesis of Functionalized Pyridine Linked Thiazole Derivatives : Another study focused on synthesizing pyridine linked thiazole derivatives, investigating their antiproliferative activity against various cancer cell lines. This research provides insights into the potential therapeutic applications of pyridine and thiazole hybrids (Alqahtani & Bayazeed, 2020).
properties
IUPAC Name |
2-(4-bromophenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2OS/c19-16-5-3-13(4-6-16)9-18(22)21-11-14-8-15(12-20-10-14)17-2-1-7-23-17/h1-8,10,12H,9,11H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANKZLTMYADVBTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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